

Structural confirmation of Ethyl 6-hydroxy-5-iodonicotinate using advanced NMR techniques

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Compound of Interest

Compound Name:	Ethyl 6-hydroxy-5-iodonicotinate
CAS No.:	160729-80-6
Cat. No.:	B3106809

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Title: Structural Confirmation of **Ethyl 6-hydroxy-5-iodonicotinate**: A Comparative Guide to Advanced NMR Techniques

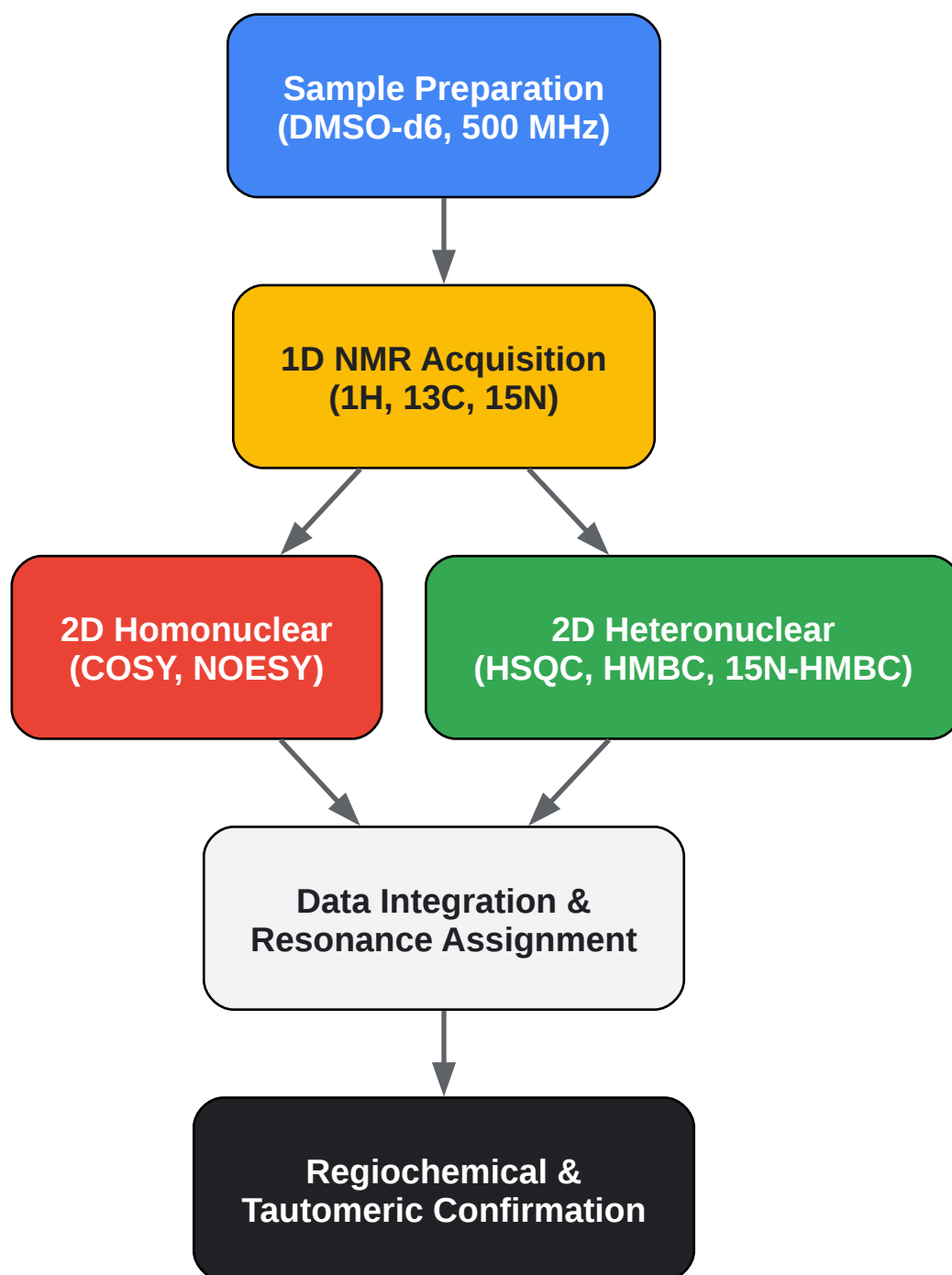
Introduction **Ethyl 6-hydroxy-5-iodonicotinate** (CAS 160729-80-6) is a highly functionalized pyridine derivative widely utilized as a building block in the synthesis of complex pharmaceuticals, including HIV protease inhibitors and novel antibacterials. For drug development professionals and synthetic chemists, confirming the exact regiochemistry (the relative positions of the iodine atom, ester group, and hydroxyl/oxo moiety) and the dominant tautomeric state in solution is a critical quality control step.

This guide objectively compares standard 1D NMR approaches against advanced 2D heteronuclear techniques. Designed from the perspective of an Application Scientist, it provides a self-validating experimental workflow to unambiguously elucidate the structure of highly substituted nitrogen heterocycles.

Comparative Analysis: Standard 1D vs. Advanced 2D NMR

Historically, 1D ^1H and ^{13}C NMR have been the foundational tools for structural elucidation. However, for heavily substituted pyridines like **Ethyl 6-hydroxy-5-iodonicotinate**, 1D techniques alone leave critical ambiguities.

- 1D ^1H and ^{13}C NMR (The Baseline): While 1D NMR can confirm the presence of the ethyl ester and two aromatic protons, it cannot definitively prove that the iodine is at C-5 rather than C-4. The lack of scalar coupling across quaternary carbons leaves a gap in the connectivity map[1].
- 2D HSQC and HMBC (The Standard for Connectivity): Heteronuclear Multiple Bond Correlation (HMBC) bridges this gap by revealing 2-bond (^2J) and 3-bond (^3J) carbon-proton couplings. This allows chemists to "walk" around the pyridine ring, linking isolated proton spin systems through shared quaternary carbons[2].
- ^{15}N -HMBC (The Tautomerism Resolver): Pyridine derivatives with hydroxyl groups at the 2- or 6-positions exhibit tautomerism, existing either as hydroxypyridines or pyridones. ^{15}N -HMBC at natural abundance is an indispensable technique that detects long-range couplings between protons and the nitrogen atom, unambiguously confirming the protonation state of the nitrogen and the dominant tautomer[3].



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Caption: Comprehensive NMR Workflow for Heterocyclic Structural Elucidation.

Expertise & Causality: The "Why" Behind the Spectra

As an Application Scientist, I emphasize looking beyond simple chemical shift matching. The structural assignment of **Ethyl 6-hydroxy-5-iodonicotinate** relies on two fundamental physical phenomena:

- The Heavy Atom Effect of Iodine: Iodine is highly polarizable and electron-dense. Its presence at C-5 induces a strong diamagnetic shielding effect on the directly attached carbon via spin-orbit coupling. Consequently, the ^{13}C resonance for C-5 shifts dramatically upfield to approximately 80–90 ppm, which is highly atypical for an aromatic sp^2 carbon. This serves as an unmistakable anchor point for regiochemical assignment.
- Solvent-Dependent Tautomerization: In polar, hydrogen-bonding solvents like DMSO- d_6 , the 6-hydroxypyridine form shifts almost entirely to the 6-oxo-1,6-dihydropyridine (pyridone) tautomer. This is evidenced by a highly deshielded N-H proton signal (>11.0 ppm) and a ^{15}N chemical shift characteristic of an amide/lactam nitrogen rather than a bare pyridine imine nitrogen[4].

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol represents a self-validating system. By acquiring overlapping 2D datasets, the assignment of one nucleus inherently verifies the assignment of its neighbors.

Step 1: Sample Preparation

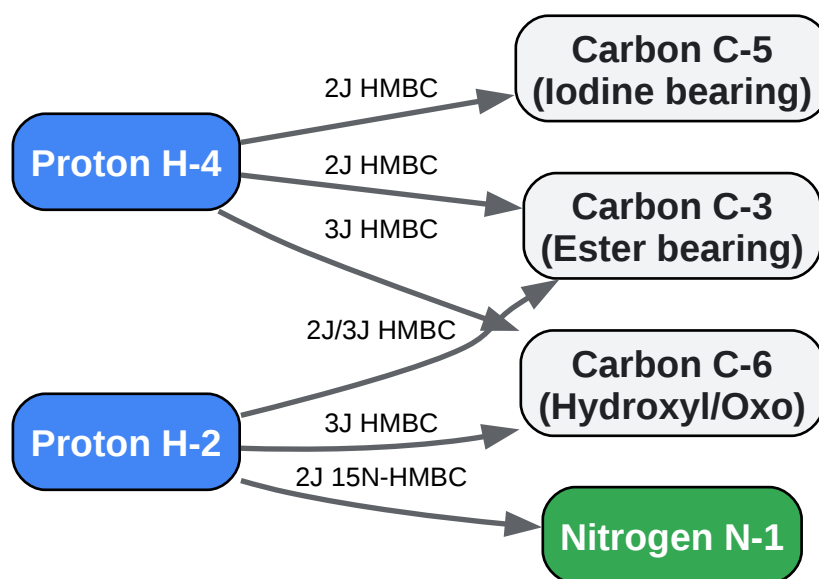
- Dissolve 15–20 mg of **Ethyl 6-hydroxy-5-iodonicotinate** in 600 μL of anhydrous DMSO- d_6 .
- Transfer to a high-quality 5 mm NMR tube. Ensure the solution is free of particulates to maintain optimal magnetic field homogeneity.

Step 2: 1D Acquisition Parameters

- ^1H NMR (500 MHz): 90° pulse angle, relaxation delay (D1) = 2.0 s, 16 scans. (Note: D1 must be sufficient to allow full relaxation of the N-H proton for accurate integration).
- $^{13}\text{C}\{^1\text{H}\}$ NMR (125 MHz): WALTZ-16 decoupling sequence, D1 = 2.0 s, 1024 scans.

Step 3: 2D Acquisition Parameters

- ^1H - ^{13}C HSQC: Optimized for $^1J_{\text{CH}} = 145$ Hz. This immediately identifies the two aromatic C-H pairs (C-2/H-2 and C-4/H-4) and the ethyl ester aliphatic carbons.
- ^1H - ^{13}C HMBC: Optimized for long-range coupling $^nJ_{\text{CH}} = 8$ Hz.
- ^1H - ^{15}N HMBC: Optimized for $^nJ_{\text{NH}} = 5$ Hz. Essential for observing the correlation between the N-H proton, H-2, and the ring nitrogen[1].



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Caption: Key HMBC and 15N-HMBC Logical Correlations for Regiochemical Validation.

Quantitative Data Summary & Logical Deduction

The table below summarizes the expected NMR parameters, demonstrating how 2D correlations validate the 1D chemical shifts.

The Logical Deduction: Proton H-4 is two bonds away (2J) from C-5 and will show a strong HMBC cross-peak to the uniquely shielded 85 ppm iodine-bearing carbon. Proton H-2 is four bonds away (4J) and will show no such correlation. This binary presence/absence perfectly validates the regiochemistry.

Position	¹ H Shift (δ, ppm)	¹³ C Shift (δ, ppm)	Key HMBC Correlations (¹ H to ¹³ C/ ¹⁵ N)	Diagnostic Rationale
N-1 (NH)	~12.0 (br s)	-	C-2, C-6	Confirms the pyridone tautomeric state.
C-2 / H-2	~8.10 (d, J=2.5 Hz)	~142.0	C-4, C-6, C-3, N-1	Deshielded by adjacent N; meta-coupling to H-4.
C-3	-	~112.0	-	Quaternary; shielded relative to typical sp ² due to resonance.
C-4 / H-4	~8.35 (d, J=2.5 Hz)	~145.0	C-2, C-5, C-6, Ester C=O	Differentiates from H-2 via coupling to the iodine-bearing C-5.
C-5	-	~85.0	-	Heavy Atom Effect: Extreme upfield shift confirms iodine position.
C-6	-	~161.0	-	Carbonyl-like shift confirms the 6-oxo (pyridone) structure.
Ester C=O	-	~163.5	-	Standard ester carbonyl resonance.
Ester CH ₂	~4.25 (q, J=7.1 Hz)	~61.0	Ester C=O	Typical ethoxy methylene.

Ester CH ₃	~1.30 (t, J=7.1 Hz)	~14.2	Ester CH ₂	Typical ethoxy methyl.
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Conclusion

The structural confirmation of **Ethyl 6-hydroxy-5-iodonicotinate** cannot be robustly achieved through 1D NMR alone. The strategic application of ¹H-¹³C HMBC resolves the regiochemistry by mapping the proximity of the protons to the heavily shielded C-5 iodine-bearing carbon. Furthermore, ¹H-¹⁵N HMBC acts as the definitive proof of the molecule's tautomeric state, ensuring that downstream drug development applications are based on an accurate, verified structural foundation.

References

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